(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid
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Overview
Description
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 4-TBSMS-hydroxymethylphenylboronic acid involves the tert-butyldimethylsilyl (TBS) group, which is a protective group commonly used in organic synthesis . The TBS group increases the stability of the compound, making it more resistant to hydrolysis . When the compound interacts with its target, the TBS group can be removed under specific conditions, allowing the boronic acid moiety to interact with the target .
Pharmacokinetics
The presence of the tbs group may influence these properties by affecting the compound’s solubility and stability .
Action Environment
The action of 4-TBSMS-hydroxymethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the TBS group and the reactivity of the boronic acid moiety . Additionally, the presence of other reactive species in the environment can influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzyl alcohol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form 4-(((tert-butyldimethylsilyl)oxy)methyl)benzyl alcohol.
Borylation: The protected benzyl alcohol is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the tert-butyldimethylsilyl protection, making it less stable in certain reactions.
(4-Hydroxyphenyl)boronic acid: Contains a free hydroxyl group, which can participate in additional reactions.
(4-Methoxyphenyl)boronic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity.
Uniqueness: (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, which provides enhanced stability and selectivity in synthetic applications. This protection allows for more controlled and efficient reactions, particularly in complex organic syntheses.
Properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYBPELCCZPPOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633394 |
Source
|
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-89-0 |
Source
|
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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